molecular formula C8H8O B1222589 4-Vinylphenol CAS No. 2628-17-3

4-Vinylphenol

Cat. No. B1222589
CAS RN: 2628-17-3
M. Wt: 120.15 g/mol
InChI Key: FUGYGGDSWSUORM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel method for synthesizing high-molecular-weight poly(4-vinylphenol) (PVPh) involves a demethylation reaction of poly(4-methoxystyrene) obtained by free-radical polymerization. This process, treated with trimethylsilyl iodide (TMSI) at room temperature, ensures complete conversion of methoxy to hydroxy groups without side reactions or chain scission (Xiang, Jiang, & Feng, 1995). Another synthesis approach focuses on polyhedral oligomeric silsesquioxanes-poly(4-vinylphenol) (POSS-PVPh) to manipulate surface properties through variations in the PVPh segment length and POSS contents (Liao et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-vinylphenol allows for the formation of polymers with interesting surface properties, as demonstrated by PVPh and POSS-PVPh's low surface energies. These properties are adjustable based on the polymer's composition, offering a way to control intermolecular hydrogen bonding interactions (Liao et al., 2011).

Chemical Reactions and Properties

4-Vinylphenol derivatives, synthesized from hydroxycinnamic acids through thermal decarboxylation, exhibit antioxidant properties. These derivatives show varied antioxidant activity in different media, highlighting the influence of molecular structure on chemical behavior (Terpinc et al., 2011).

Physical Properties Analysis

The synthesis of PVPh and its derivatives, such as POSS-PVPh, demonstrates the ability to achieve materials with low surface energy, beneficial for creating coatings and films with specific hydrophobic characteristics. The manipulation of polymer length and content directly influences these surface properties, offering a wide range of applications based on physical property tuning (Liao et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-vinylphenol, such as its role in forming polymers with antioxidant properties, underscore its utility in creating materials with desired functional characteristics. These materials' ability to scavenge radicals and interact with other molecules through hydrogen bonding presents opportunities for innovative applications in material science and chemistry (Terpinc et al., 2011).

Scientific Research Applications

Production from Biomass

4-Vinylphenol can be selectively produced through the fast pyrolysis of herbaceous biomass. This process, which does not require a catalyst, utilizes materials like bagasse, cornstalk, and bamboo. The selectivity of 4-vinylphenol varies with the type of biomass and pyrolysis temperature, with significant yields achieved at lower temperatures (Qu et al., 2013).

Synthesis from Natural Acids

4-Vinylphenols can be obtained efficiently through the decarboxylation of 4-hydroxycinnamic acids using microwave irradiation. This process, catalyzed by basic compounds, offers rapid synthesis with high yields and has been applied to natural samples, such as ferulic acid from wheat bran (Bernini et al., 2007).

Bio-Based Polymers

Naturally occurring vinylphenolic compounds derived from ferulic acid, like 4-vinylguaiacol, have been used to synthesize bio-based poly(vinylguaiacol) and poly(vinylcatechol) with phenolic functions. These polymers exhibit controlled molecular weights and are synthesized through controlled radical polymerization (Takeshima et al., 2017).

Wine Aroma Contribution

In winemaking, vinylphenols like 4-vinylphenol play a role in wine aroma. The production of these compounds in wine is attributed to the enzymatic activity of Saccharomyces cerevisiae, which transforms phenolic acids in must into vinylphenols. The presence of these compounds influences the aroma profile of white wines (Chatonnet et al., 1993).

Antioxidant Properties

4-Vinyl derivatives of hydroxycinnamic acids, including 4-vinylphenol, have been studied for their antioxidant properties. These compounds exhibit varying antioxidant activity in different mediums, with some showing higher activity in emulsion systems compared to their corresponding phenolic acids (Terpinc et al., 2011).

Biotransformation for Toxicity Reduction

Research has investigated the biotransformation of 4-vinylphenol by specific strains to decrease its toxicity. Optimal conditions for this biotransformation have been identified, which could have practical significance given the hepatotoxic and pneumotoxic effects of 4-vinylphenol (Yuan-yuan, 2013).

Polymer Modification

Poly(4-vinylphenol) has been used as a thermoplastic modifier for epoxy resins. The epoxy-phenol reaction in such blends leads to an increase in glass transition temperatures, significantly affecting the material properties (Prolongo & Prolongo, 2007).

Visible Light Photocatalysis

Poly(4-vinylphenol) has been explored as a sensitizer for titania in visible light photocatalysis. This application utilizes the ligand-to-metal charge transfer process, demonstrating the potential of 4-vinylphenol in environmental remediation and energy applications (Zhang et al., 2017).

Future Directions

: Wang, Z., Chen, S., Zhu, Q., Wu, Y., Xu, G., Guo, G., … Zhong, S. (2021). Using a Two-Sample Mendelian Randomization Method in Assessing the Causal Relationships Between Human Blood Metabolites and Heart Failure. Frontiers in Cardiovascular Medicine, 8, 695480. Link : National Institute of Standards and Technology (NIST). (2021). 4-vinylphenol - NIST Chemistry WebBook. Link : Zhang, Y., Liu, Y., & Zhang, M. (2024). Plasma metabolites and risk of seven cancers: a two-sample Mendelian randomization study. BMC Medicine, 22(1), 32. Link : Li, Y., Zhang, Y., & Zhang, M. (2021). Bioproduction of 4-Vinylphenol and 4-Vinylguaiacol β-Primeverosides by a BaPAD-Transformed Escherichia coli. Applied Biochemistry and Biotechnology, 195(1-3), 1-14. Link

properties

IUPAC Name

4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYGGDSWSUORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-70-2
Record name Poly(4-vinylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-70-2
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DSSTOX Substance ID

DTXSID7073301
Record name 4-Ethenyl-phenol
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White solid, vanilla extract odour
Record name 4-Hydroxystyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; slightly soluble in fat, moderately soluble (in ethanol)
Record name p-Vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Vinylphenol

CAS RN

2628-17-3, 24979-70-2
Record name 4-Vinylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2628-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Vinylphenol
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Record name 4-Ethenyl-phenol
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Record name p-vinylphenol
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Record name 4-VINYLPHENOL
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Record name 4-Hydroxystyrene
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URL http://www.hmdb.ca/metabolites/HMDB0004072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73.5 °C
Record name 4-Hydroxystyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10.0 g of p-acetoxystyrene was dissolved in 40.0 g of ethyl acetate, and the resulting solution was cooled to 0° C. Subsequently, 4.76 g of sodium methoxide (a 28 mass % methanol solution) was added dropwise over 30 minutes, and the resulting solution was stirred at room temperature for 5 hours. The organic layer was washed with distilled water three times and dried over anhydrous sodium sulfate, and the solvent was removed by distillation to obtain 13.2 g of p-hydroxystyrene (the compound represented by the following formula (1), a 54 mass % ethyl acetate solution). Thereafter, 11.0 g of a 54 mass % ethyl acetate solution of the obtained p-hydroxystyrene (1) (containing 5.9 g of p-hydroxystyrene (1)), 9.4 g of the compound represented by the following formula (2) (produced by KNC Laboratories Co., Ltd.), 2.2 g of the compound represented by the following formula (3) (produced by Daicel Corporation) and 2.3 g of polymerization initiator V-601 (produced by Wako Pure Chemical Industries, Ltd.) were dissolved in 14.2 g of propylene glycol monomethyl ether (PGME). After charging 3.6 g of PGME into a reaction vessel, the solution prepared above was added dropwise at 85° C. over 4 hours in a nitrogen gas atmosphere, and the reaction solution was heated with stirring for 2 hours and then allowed to cool to room temperature. The obtained reaction solution was added dropwise and reprecipitated in 889 g of a mixed solution of hexane/ethyl acetate (8/2 (by mass)), and the precipitate was filtered to obtain 15.5 g of (P-2).
Quantity
10 g
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reactant
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40 g
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4.76 g
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Synthesis routes and methods II

Procedure details

In a 1-liter sulfonating flask equipped with mechanical stirrer, reflux condenser and nitrogen delivery line, 300 ml of dimethyl sulfoxide are added to 150 g (0.91 mol) of 4-hydroxycinnamic acid, 6 g (54 mmol) of hydroquinone and 6 g (39 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene. The mixture is then heated at 135° C. for 31/2 hours. After cooling, the mixture is poured onto ice and extracted three times with 500 ml of diethyl ether, and the organic phase is washed five times with 100 ml of water, dried over magnesium sulfate and concentrated. The resulting oil is recrystallised twice from n-hexane to yield 69.07 g (0.58 mol, 63% of the theoretical yield) of 4-hydroxystyrene in the form of a white powder (m.p. 68° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
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6 g
Type
reactant
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Quantity
300 mL
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solvent
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Synthesis routes and methods III

Procedure details

Crude ethylphenol consisting of 2.0% phenol and m- and p-cresols, 0.2% o-ethylphenol, 55.8% m-ethylphenol and 42.0% p-ethylphenol was dissolved in benzene, and dehydrogenated at a temperature of 600° C. and LHSV of 1.0 hr-1 under atmospheric pressure using the same catalyst as in Example 1, with the ethylphenol/benzene/water molar ratio being 1/1/12. The resulting product was allowed to stand at room temperature followed by separating the water. The crude vinylphenol so separated consisted of 39.0% benzene, 4.3% phenol and m- and p-cresols, 0.1% o-ethylphenol, 22.1% m-ethylphenol, 10.4% p-ethylphenol, traces of o-vinylphenol, 10.1% m-vinylphenol, 9.5% p-vinylphenol, 0.5% oligomers of vinylphenols and 4.0% water with the p-vinylphenol/(ethylphenols+ m-vinylphenol) molar ratio being 0.61. The crude vinylphenol was directly placed in a three necked glass reactor equipped with a stirrer, and heat polymerized at 140° C. for 4 hours to afford a crude p-vinylphenol polymer consisting of 1.2% oligomers of vinylphenols, 7.5% phenol and m- and p-cresols, 0.2% o-ethylphenol, 39.0% m-ethylphenol, 18.3% p-ethylphenol, 17.4% m-vinylphenol, and 16.4% p-vinylphenol polymer.
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
m- and p-cresols
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Six
Name
ethylphenol benzene water
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
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0 (± 1) mol
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solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To 500 g of crude p-vinyl phenol, obtained by the dehydrogenation of p-ethyl phenol (composition: p-vinyl phenol 25.5%, p-ethyl phenol 69.2%, p-cresol 2.1%, phenol 0.9%, p-vinyl phenol polymer 0.5% and other unknown substances 1.8%), 50% by weight water, 10 ppm of an iron powder based on the amount of the p-vinyl phenol were added, respectively. The mixture was put in a 1 liter glass flask equipped with a stirrer and sulfuric acid was added as a polymerization accelerator in an amount of 500 ppm based on the amount of the p-vinyl phenol with stirring on a water bath. The mixture was reacted at 60° C. for 3 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylphenol
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4-Vinylphenol
Reactant of Route 3
4-Vinylphenol
Reactant of Route 4
Reactant of Route 4
4-Vinylphenol
Reactant of Route 5
4-Vinylphenol
Reactant of Route 6
Reactant of Route 6
4-Vinylphenol

Citations

For This Compound
14,500
Citations
H Zhang, Z Wang, Y Zhang, X Zhang - Langmuir, 2004 - ACS Publications
This paper describes the buildup of hydrogen-bonding-directed poly(4-vinylpyridine)/poly(4-vinylphenol) (PVPy/PVPh) multilayer film that was fabricated by layer-by-layer (LbL) …
Number of citations: 114 pubs.acs.org
SC Lim, SH Kim, JB Koo, JH Lee, CH Ku… - Applied physics …, 2007 - pubs.aip.org
The authors report the effects of hydroxyl groups (OH bonds) on the electrical reliabilities of pentacene organic thin-film transistors (OTFTs) with poly-4-vinylphenol (PVP) gate dielectrics…
Number of citations: 198 pubs.aip.org
J Dong, Y Ozaki - Macromolecules, 1997 - ACS Publications
The miscibility of poly(4-vinylphenol) (PVPh) and poly(methyl methacrylate) (PMMA) blends has been investigated by FTIR and FT-Raman spectroscopy. Although both techniques …
Number of citations: 184 pubs.acs.org
DAH Kim, SI Han, B Go, UH Oh, CS Kim… - Anticancer …, 2019 - ar.iiarjournals.org
Background/Aim: No effective therapeutics have yet been developed for pancreatic cancer. 2-Methoxy-4-vinyl phenol (2M4VP), a member of the class of phenols, has been …
Number of citations: 33 ar.iiarjournals.org
T Higashimura, K Kojima… - … Chemistry and Physics, 1989 - Wiley Online Library
… As a pendant functionalized styrene, 4-tert-butoxystyrene (1) is of interest in that treatment of its polymers 2 with an acid leads to poly(4-vinylphenol) (3), which finds a wide variety of …
Number of citations: 57 onlinelibrary.wiley.com
GP Carlson, M Ullman, NA Mantick… - Toxicologic …, 2002 - journals.sagepub.com
… hepatotoxicity and pneumotoxicity associated with 4-vinylphenol in mice by making clinical … were used in our previous studies on 4-vinylphenol metabolism (7) and styrene toxicity (11). …
Number of citations: 39 journals.sagepub.com
HW Leung, CH Ko, GGL Yue, I Herr… - Cancer chemotherapy and …, 2018 - Springer
… and anti-tumour activities of 4-vinylphenol. To further examine the therapeutic role of 4-vinylphenol, the inhibitory effects of 4-vinylphenol on cancer stemness, drug resistance and …
Number of citations: 16 link.springer.com
P Pfäffli, A Hesso, H Vainio, M Hyvönen - Toxicology and applied …, 1981 - Elsevier
… 4-vinylphenol was found in urine samples of unexposed individuals. The correlation between mandehc acid and 4-vinylphenol … by increasing amounts of 4-vinylphenol in the urine. The …
Number of citations: 55 www.sciencedirect.com
M Rubab, R Chelliah, K Saravanakumar… - Foods, 2020 - mdpi.com
… In case of the 2-Methoxy-4-vinylphenol, LpxC established … The 2-methoxy-4-vinylphenol have been previously reported … that 2-methoxy-4-vinylphenol are potential compounds for the …
Number of citations: 53 www.mdpi.com
YC Qu, Z Wang, Q Lu, Y Zhang - Industrial & Engineering …, 2013 - ACS Publications
… developed to produce 4-vinylphenol through the fast pyrolysis of biomass with a relatively high selectivity and yield at low temperature. Meanwhile, pure 4-vinylphenol was separated …
Number of citations: 51 pubs.acs.org

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